![molecular formula C12H10ClNO3 B3372572 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923738-58-3](/img/structure/B3372572.png)
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Vue d'ensemble
Description
“3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” is a compound that contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen atom and one nitrogen atom . The compound also contains a 2-chlorophenyl group and a propanoic acid group . The empirical formula is C11H9ClN2O3 .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” includes an oxazole ring, a 2-chlorophenyl group, and a propanoic acid group . The molecular weight is 252.65 .Applications De Recherche Scientifique
Chemical Compound Overview
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a chemical compound with potential applications in various scientific research fields. Although specific studies directly addressing this compound were not found, research on structurally or functionally related compounds offers insights into potential applications and the broader context of scientific interest in similar chemical entities.
Phenolic Compounds in Therapeutics
Research on phenolic compounds, such as Chlorogenic Acid (CGA), illustrates the broad interest in compounds with antioxidant, anti-inflammatory, and various therapeutic roles. CGA, for instance, exhibits significant biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, and neuroprotective effects. It modulates lipid metabolism and glucose, potentially offering treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The understanding of such compounds underscores the relevance of phenolic acids in scientific research, suggesting potential areas of investigation for related compounds like 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (Naveed et al., 2018).
Phenolic Acids as Nutraceuticals
Further demonstrating the scientific interest in phenolic acids, studies on chlorogenic acid highlight its dual role as a food additive and a nutraceutical against metabolic syndrome. Its health-promoting properties include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. This underscores the multifaceted applications of phenolic acids in both food science and therapeutic contexts, potentially paralleling the applications for structurally related compounds (Santana-Gálvez et al., 2017).
Environmental Applications
Investigations into the environmental behavior of phenolic compounds, such as the sorption of phenoxy herbicides and chlorophenols, inform on the environmental impact and fate of such chemicals. Understanding the interactions of these compounds with soil and organic matter provides essential insights for environmental safety assessments and the development of remediation strategies. This research area may offer relevant contexts for studying the environmental interactions of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and related compounds (Werner et al., 2012).
Orientations Futures
The future directions for research on “3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid” and similar oxazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Oxazole derivatives have been known to exhibit a wide range of biological activities, which makes them interesting targets for medicinal chemistry .
Propriétés
IUPAC Name |
3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIOOFBFHBHUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



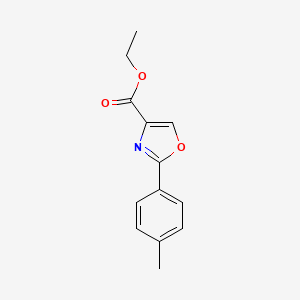
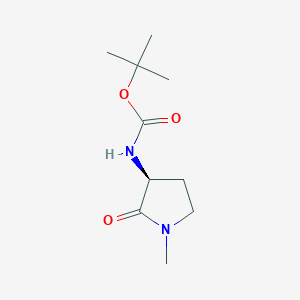
![2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide](/img/structure/B3372508.png)
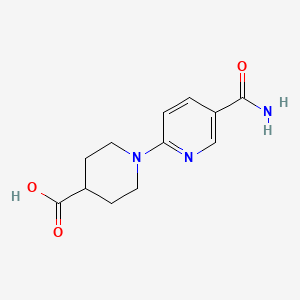
![2-chloro-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B3372517.png)
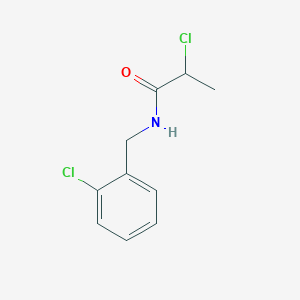
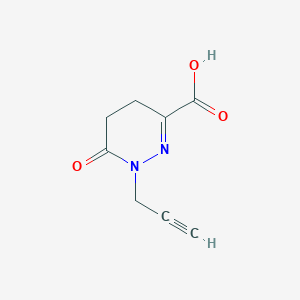

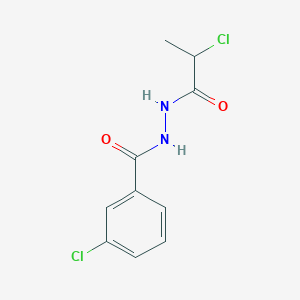
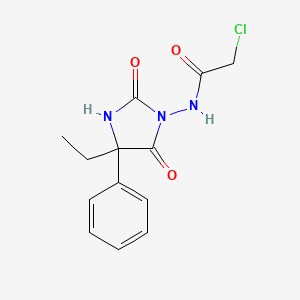
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3372570.png)
![4-(5,6,7,8,9,10-Hexahydro[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline](/img/structure/B3372577.png)
![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)
![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)